![molecular formula C13H7F3N2OS B2353959 2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1797930-85-8](/img/structure/B2353959.png)

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

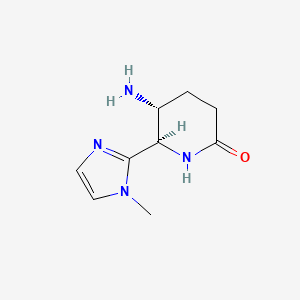

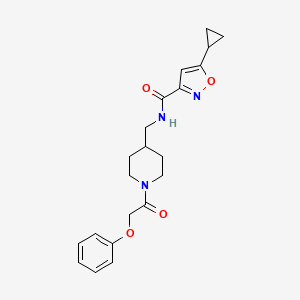

The compound “2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one” is a complex organic molecule that contains several functional groups. It has a trifluoroethanone group, an imidazopyridine group, and a thiophene group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethanone group would introduce a polar carbonyl group, the imidazopyridine group would introduce a nitrogen-containing heterocycle, and the thiophene group would introduce a sulfur-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The carbonyl group in the trifluoroethanone could potentially undergo nucleophilic addition reactions, the imidazopyridine could potentially participate in reactions typical of aromatic heterocycles, and the thiophene could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the aromatic heterocycles could potentially result in a relatively high boiling point and a low vapor pressure .Applications De Recherche Scientifique

Bromination Orientation

Research indicates that in the bromination of compounds like 2-(2-thienyl)imidazo[1,2-a]pyridine, despite the presence of a highly reactive α-hydrogen atom in the thiophene ring, the orientation in the bromination process remains the same, with the hydrogen in the 3-position being replaced (Godovikova & Gol'dfarb, 1965).

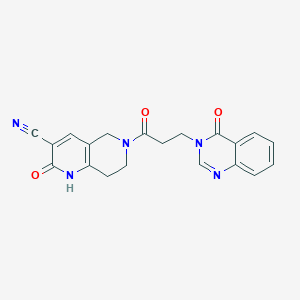

Synthesis of Functionalized Compounds

Studies have shown that 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, obtained from the addition of C,N-substituted heterocyclic carbenes imidazo[1,5-a]pyridine-1-ylidenes to isothiocyanates, are powerful ambident nucleophilic zwitterions. They are used to produce polyfunctionalized pyrrole and thiophene derivatives in high yields through reactions with specific alkynes (Cheng, Peng, & Li, 2010).

Optical Properties and Material Synthesis

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties explored. These compounds exhibit notable absorption and fluorescence spectra with a significant Stokes' shift range, indicating potential for use in luminescent materials (Volpi et al., 2017).

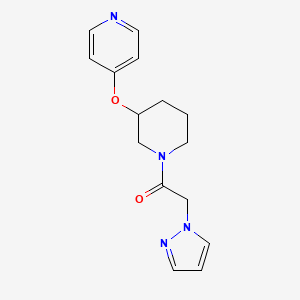

Synthesis of Pyridine Derivatives

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione has been reacted with specific amides under solvent-free conditions to yield pyridine derivatives. These compounds are further utilized for synthesizing various pyridine-based derivatives (Rateb, 2011).

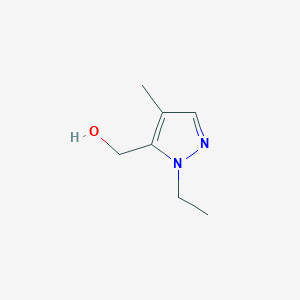

Efficient Synthesis Methods

A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported. This involves using reactions of 2-(aminomethyl)pyridine with acyl chlorides followed by specific treatments to obtain 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids (Tverdiy et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2OS/c14-13(15,16)11(19)10-8-4-1-2-6-18(8)12(17-10)9-5-3-7-20-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBYVZEZAEPOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)